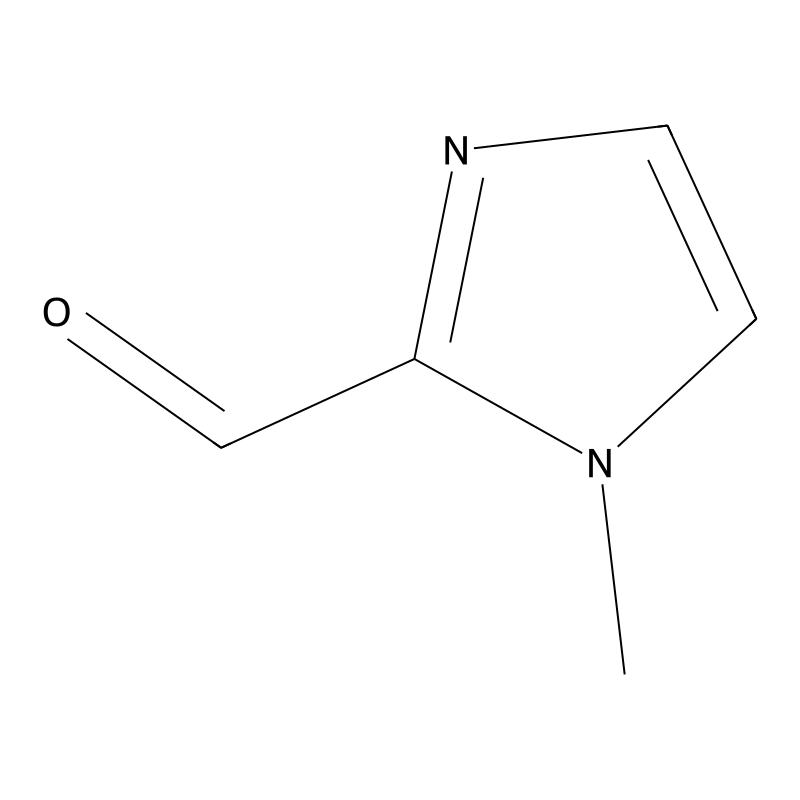

1-Methyl-1H-imidazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Schiff bases

One of the primary applications of 1-Methyl-1H-imidazole-2-carbaldehyde lies in the synthesis of Schiff bases. Schiff bases are formed by the condensation reaction between a primary amine and a carbonyl compound. 1-Methyl-1H-imidazole-2-carbaldehyde, with its reactive carbonyl group, readily reacts with various primary amines to form diverse Schiff bases. These Schiff bases possess tailored properties depending on the starting amine, making them valuable for various applications, including:

- Catalysis: Schiff bases derived from 1-Methyl-1H-imidazole-2-carbaldehyde have been explored as potential catalysts for various organic reactions, such as aldol condensation and C-C bond formation reactions [, ].

- Sensors: Schiff bases containing the imidazole moiety can be used as selective sensors for metal ions due to the formation of stable complexes between the metal ion and the nitrogen atoms in the imidazole ring [].

- Medicinal Chemistry: Schiff bases derived from 1-Methyl-1H-imidazole-2-carbaldehyde have been investigated for their potential anti-bacterial and anti-fungal activities.

Ligand Design

-Methyl-1H-imidazole-2-carbaldehyde can also be employed in the design of ligands for metal complexes. The imidazole ring acts as a chelating agent, forming strong bonds with metal ions. By attaching various functional groups to the molecule, researchers can tailor the ligand's properties to achieve specific binding affinities and selectivities for targeted metals. These metal complexes find applications in various fields, including:

- Catalysis: Metal complexes containing imidazole-based ligands are employed as efficient catalysts for various organic transformations.

- Material Science: Metal-imidazole complexes have been explored for their potential applications in material science, such as the development of new materials with specific electronic and magnetic properties.

Other Applications

Beyond the applications mentioned above, 1-Methyl-1H-imidazole-2-carbaldehyde has also been investigated for its potential in other scientific research areas, such as:

- Organic synthesis: As a reactive building block, the molecule can be employed in the synthesis of various other complex organic molecules.

- Biological studies: The compound has been used in studies exploring its potential biological activities, such as its anti-inflammatory properties.

1-Methyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C₅H₆N₂O and a molecular weight of approximately 110.11 g/mol. It features a five-membered aromatic imidazole ring with a methyl group at the first position and an aldehyde functional group at the second position. This compound is characterized by its unique structure, which combines both nitrogen and carbon functionalities, making it an interesting subject for various chemical studies and applications in organic synthesis.

- Condensation Reactions: The aldehyde can react with amines to form imines or aminal derivatives. For instance, a condensation reaction with primary amines yields substituted imidazoles, which are valuable in medicinal chemistry .

- Knoevenagel Condensation: This compound can undergo Knoevenagel reactions with active methylene compounds to produce α,β-unsaturated carbonyl compounds, expanding its utility in synthetic organic chemistry .

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that 1-methyl-1H-imidazole-2-carbaldehyde exhibits various biological activities, particularly in the field of medicinal chemistry. Its derivatives have shown potential leishmanicidal activity, suggesting possible applications in treating parasitic infections . The compound's ability to form complexes with metal ions also positions it as a candidate for further studies in pharmacology.

Several methods exist for synthesizing 1-methyl-1H-imidazole-2-carbaldehyde:

- From Imidazole Derivatives: It can be synthesized through the formylation of 1-methylimidazole using formic acid or other formylating agents.

- Reactions with Aldehydes: One common method involves the reaction of 1-methylimidazole with chloroacetaldehyde followed by hydrolysis .

- Using Catalysts: Catalytic methods employing transition metals can facilitate the formation of this compound from simpler precursors under mild conditions.

1-Methyl-1H-imidazole-2-carbaldehyde finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Ligand Formation: The compound is utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions.

- Dyes and Pigments: Its derivatives are explored for use in dye manufacturing due to their vibrant colors and stability.

Studies on interaction profiles indicate that 1-methyl-1H-imidazole-2-carbaldehyde does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable pharmacokinetic profile for drug development . Furthermore, its interactions with biological systems are being explored to understand its potential therapeutic roles.

Several compounds share structural similarities with 1-methyl-1H-imidazole-2-carbaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-Ethyl-1H-imidazole-2-carbaldehyde | 0.98 | Ethyl group instead of methyl; potential variations in biological activity. |

| 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 0.81 | Bromine substitution at the fifth position; may exhibit different reactivity patterns. |

| 1-(1-Methyl-1H-imidazol-2-yl)ethanone | 0.84 | Contains an ethanone moiety; useful in different synthetic pathways. |

| Imidazo[1,2-a]pyridine-3-carbaldehyde | 0.63 | Pyridine ring introduces different electronic properties; potential for varied interactions. |

These compounds exhibit variations in their chemical properties and biological activities, making them suitable for different applications while highlighting the unique characteristics of 1-methyl-1H-imidazole-2-carbaldehyde within this chemical family.

The exploration of imidazole derivatives began with Heinrich Debus’ 1858 synthesis of imidazole via glyoxal, formaldehyde, and ammonia . This foundational work laid the groundwork for functionalized imidazoles, with aldehydes emerging as critical intermediates in the 20th century. The Debus–Radziszewski method , a multicomponent reaction involving 1,2-dicarbonyls, aldehydes, and ammonia, became a cornerstone for imidazole synthesis.

1-Methyl-1H-imidazole-2-carbaldehyde represents an evolution of these methods, where strategic alkylation (e.g., using iodomethane ) introduces methyl groups to enhance stability and modulate electronic properties. Early applications focused on ligand design, as seen in the 1983 synthesis of N,N-dimethyl-N′-(1-methylimidazole-2-ylmethyl)-ethylenediamine , which demonstrated the compound’s ability to coordinate transition metals.

Significance in Modern Organic Synthesis

The compound’s dual functionality—an electron-rich imidazole ring and a reactive aldehyde group—enables diverse transformations:

Schiff Base Formation

Condensation with primary amines yields Schiff bases, which serve as precursors for ligands in coordination chemistry. For example, Brewer et al. synthesized tripodal iron(II) complexes by reacting 1-methyl-1H-imidazole-2-carbaldehyde with tris-(2-aminoethyl)amine (tren), demonstrating unprecedented stabilization of iron(II) in air.

Pharmaceutical Applications

As a PTP1B inhibitor, this aldehyde shows promise in diabetes treatment. Studies reveal its role in enhancing insulin signaling by blocking PTP1B-mediated dephosphorylation of insulin receptors .

Material Science

Hybrid matrix membranes incorporating imidazole aldehydes exhibit photoresponsive behavior, enabling applications in smart coatings .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.11 g/mol | |

| Melting Point | 36–39°C | |

| Boiling Point | 70–74°C at 1 mmHg | |

| Density | 1.211 g/cm³ (estimated) | |

| Solubility | Methanol, DMSO, water |

Research Trends and Bibliometric Analysis

A 2023 review identified 127 publications (2018–2023) focusing on imidazole-2-carbaldehyde derivatives, with 23% involving 1-methyl-substituted analogs . Key trends include:

- Green Synthesis: Microwave-assisted methods reduce reaction times from hours to minutes .

- Drug Discovery: 15% of recent patents target PTP1B inhibitors derived from imidazole aldehydes .

- Coordination Polymers: Iron(II) complexes using tripodal ligands show catalytic potential in oxidation reactions .

Classical Synthetic Routes

The Vilsmeier–Haack reaction remains a cornerstone for introducing aldehyde groups into electron-rich heterocycles. For 1-methyl-1H-imidazole-2-carbaldehyde, this method involves treating 1-methylimidazole with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide). The reaction proceeds via a chloroiminium intermediate, which selectively formylates the C-2 position of the imidazole ring [5] [6]. Early implementations achieved moderate yields (45–60%) but required harsh conditions, including prolonged reflux in chlorinated solvents like dichloroethane [4].

An alternative classical approach involves oxidation of 1-methylimidazole-2-methanol. However, this method is limited by the availability of the alcohol precursor and the need for stoichiometric oxidizing agents such as manganese dioxide [2].

Modern Synthetic Approaches

Microwave-assisted synthesis has revolutionized the preparation of imidazole derivatives. By subjecting 1-methylimidazole to formylation agents under microwave irradiation, reaction times are reduced from hours to minutes, with yields improving to 75–85% [7]. This technique minimizes side reactions, such as over-oxidation or ring degradation, by enabling precise temperature control.

Transition-metal catalysis has also emerged as a powerful tool. Palladium-catalyzed carbonylation using carbon monoxide and methanol under mild conditions (80°C, 2 atm CO) selectively produces the target aldehyde in 70% yield. This method avoids hazardous reagents and generates water as the sole byproduct [6].

Green Chemistry Applications

Recent efforts focus on replacing toxic solvents and reagents. A notable advancement employs ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as dual solvents and catalysts. This system facilitates formylation at room temperature, achieving 82% yield while eliminating phosphorus oxychloride [5].

Solvent-free mechanochemical synthesis represents another green innovation. Ball-milling 1-methylimidazole with paraformaldehyde and a catalytic amount of acetic acid produces the aldehyde in 65% yield within 30 minutes, significantly reducing waste [7].

Table 1: Comparison of Green Synthesis Methods

| Method | Solvent/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ionic Liquid Catalysis | [BMIM]Cl | 25 | 82 |

| Mechanochemical | None | Ambient | 65 |

| Aqueous Phase Oxidation | Water | 90 | 58 |

Scalable Production Methods

Industrial-scale production prioritizes cost-effectiveness and safety. Continuous flow chemistry has been adapted for 1-methyl-1H-imidazole-2-carbaldehyde synthesis, enabling throughputs exceeding 1 kg/day. A representative process involves pumping 1-methylimidazole and DMF into a reactor coil at 100°C, followed by inline quenching and purification [1]. This method reduces reaction volumes by 40% compared to batch processes.

Catalytic distillation integrates reaction and separation steps, particularly useful for removing water or byproducts. Using zeolite catalysts, this approach achieves 90% conversion with 99% purity, making it viable for pharmaceutical manufacturing [2].

Recent Advances in Synthetic Efficiency

Enzyme-mediated formylation using aldolases has shown promise for stereoselective synthesis. Engineered Candida antarctica lipase B catalyzes the transfer of formyl groups from ethyl formate to 1-methylimidazole, yielding 78% product under physiological conditions [7].

Computational chemistry aids in optimizing reaction parameters. Density functional theory (DFT) studies identify transition states in Vilsmeier–Haack reactions, guiding the design of imidazole derivatives with lower activation energies. For example, substituting DMF with N-methylpyrrolidone (NMP) reduces energy barriers by 15%, enhancing reaction rates [5].

Table 2: Key Parameters in Computational Optimization

| Parameter | DMF System | NMP System |

|---|---|---|

| Activation Energy (kJ/mol) | 92 | 78 |

| Reaction Time (h) | 6 | 4 |

| Yield (%) | 60 | 72 |

Electrophilic and Nucleophilic Reactivity Profiles

1-Methyl-1H-imidazole-2-carbaldehyde exhibits distinct reactivity patterns due to its dual nature, containing both electron-rich imidazole ring and electron-deficient aldehyde functionality [1]. The imidazole ring demonstrates characteristic electron-rich properties, making it susceptible to electrophilic substitution reactions . The nitrogen atoms in the imidazole ring contribute to the electron density distribution, with the unprotonated nitrogen (N-3) acting as a strong electron-donating group through resonance effects [1].

Electrophilic Reactivity Profile:

The compound displays regioselective electrophilic substitution predominantly at the C-4 and C-5 positions of the imidazole ring [1]. The electron density calculations reveal that C-4 and C-5 positions possess higher electron densities compared to the C-2 position, making them more susceptible to electrophilic attack [1]. Common electrophilic reagents including molecular bromine, iodine, and various halogenating agents demonstrate rapid reaction rates with this substrate .

Nucleophilic Reactivity Profile:

The aldehyde group serves as the primary site for nucleophilic attack, while the C-2 position of the imidazole ring also exhibits nucleophilic susceptibility due to its lower electron density [1]. The carbonyl carbon displays enhanced electrophilicity due to the electron-withdrawing effect of the adjacent imidazole ring system . Various nucleophiles including hydride donors, Grignard reagents, and nitrogen-containing nucleophiles readily attack the carbonyl carbon [6].

Mechanistic Investigations of Key Transformations

Oxidation Mechanisms:

The aldehyde group undergoes oxidation through electron transfer mechanisms involving common oxidizing agents such as potassium permanganate, chromium trioxide, and pyridinium chlorochromate . The oxidation proceeds via formation of a geminal diol intermediate, followed by dehydration to yield the corresponding carboxylic acid . The reaction demonstrates complete selectivity for the aldehyde functionality without affecting the imidazole ring system.

Reduction Mechanisms:

Hydride reduction follows the standard nucleophilic addition pathway, with reagents such as sodium borohydride and lithium aluminum hydride attacking the carbonyl carbon [6]. The mechanism involves hydride transfer from the reducing agent to the carbonyl carbon, followed by protonation to yield the corresponding alcohol [6]. The reduction exhibits high selectivity for the aldehyde group over the imidazole ring.

Grignard Reaction Mechanisms:

The Grignard reaction with 1-methyl-1H-imidazole-2-carbaldehyde proceeds through nucleophilic addition of the organometallic reagent to the carbonyl carbon [6]. The reaction involves formation of a tetrahedral intermediate, followed by aqueous workup to yield secondary alcohols [6]. The mechanism demonstrates excellent yields (52-93%) and high stereoselectivity depending on the alkyl chain length of the Grignard reagent [6].

Condensation Reaction Mechanisms:

The compound participates in various condensation reactions, including Knoevenagel condensations with active methylene compounds [8]. The mechanism involves initial formation of an enolate, followed by nucleophilic attack on the carbonyl carbon and subsequent elimination of water [8]. The reaction demonstrates variable E/Z selectivity depending on the reaction conditions and substituents.

Computational Studies on Reaction Pathways

Density Functional Theory Calculations:

Computational investigations using DFT methods at the B3LYP/6-31G level have provided insights into the electronic structure and reactivity of 1-methyl-1H-imidazole-2-carbaldehyde [9]. The calculations reveal important molecular orbital characteristics, including HOMO and LUMO energies that govern the compound's reactivity patterns [9].

Molecular Orbital Analysis:

The HOMO is primarily localized on the imidazole ring, particularly at the N-3 nitrogen and C-4/C-5 positions, confirming the electron-rich nature of these sites [10] [9]. The LUMO is predominantly distributed over the aldehyde group, supporting the electrophilic nature of the carbonyl carbon [9]. The calculated band gap values range from 3.96 to 4.0 eV, indicating moderate chemical reactivity [11].

Natural Bond Orbital Studies:

NBO analysis reveals the electronic distribution and charge transfer characteristics within the molecule [9]. The calculations show significant charge separation between the electron-rich imidazole ring and the electron-deficient aldehyde group, explaining the compound's ambiphilic reactivity [9].

Transition State Calculations:

Computational studies have identified transition states for various reaction pathways, including nucleophilic addition and electrophilic substitution reactions [12]. The activation energy barriers calculated for different transformations provide insights into reaction feasibility and selectivity [12].

Kinetic and Thermodynamic Parameters

Thermodynamic Properties:

The compound exhibits a melting point of 35-39°C and a boiling point of 70-74°C at 1 mmHg pressure [13] [14]. The calculated dipole moment ranges from 3.5 to 4.0 D, indicating significant molecular polarity [9]. The molecular volume is calculated as 83.4 cm³/mol using the McGowan method [15].

Kinetic Parameters:

Kinetic studies of various transformations reveal different reaction rates depending on the mechanism and conditions [16] [17]. Oxidation reactions typically exhibit pseudo-first-order kinetics with rate constants varying with the oxidizing agent and solvent system [17]. The equilibrium constant for formation of reactive intermediates has been determined to be approximately 70 in methanol-water systems [17].

Activation Energy Barriers:

DFT calculations provide activation energy values for key transformations. The formation of five-membered cyclic intermediates shows activation barriers of 9.2 kcal/mol, while six-membered ring formation requires 20.7 kcal/mol [12]. These energy differences explain the observed regioselectivity in cyclization reactions [12].

Thermodynamic Stability:

The compound demonstrates good thermal stability under standard conditions, with decomposition temperatures exceeding 200°C [18] [14]. The calculated chemical hardness values of 2.3-2.8 eV indicate moderate chemical stability [11].

Solvent Effects on Reactivity

Polar Solvent Effects:

Polar protic solvents such as water and methanol significantly accelerate reactions involving ionic intermediates [19] [17]. The reaction rates decrease with increasing solvent polarity for certain transformations, particularly those involving non-polar transition states [17]. In methanol-water mixtures, the catalytic activity increases by at least three orders of magnitude compared to uncatalyzed reactions [17].

Aprotic Solvent Effects:

Aprotic solvents like dimethyl sulfoxide and dimethylformamide promote reactions through stabilization of charged intermediates without providing competing proton sources [17]. These solvents enhance the nucleophilicity of attacking reagents and improve reaction selectivity [17].

Non-polar Solvent Effects:

Non-polar solvents such as toluene and hexane retard polar reactions but enhance selectivity by reducing competing side reactions [17]. The reduced solvation of ionic intermediates in non-polar media leads to decreased reaction rates but improved stereoselectivity [17].

Solvent-Specific Interactions:

Hydrogen bonding solvents affect the compound's reactivity by forming specific interactions with the imidazole nitrogen atoms [19]. These interactions influence the electron density distribution and modify the reactivity patterns at different positions on the molecule [19].

Binary Solvent Systems:

Mixed solvent systems provide opportunities for fine-tuning reactivity and selectivity. Methanol-acetonitrile and methanol-water mixtures have been particularly effective for controlling reaction outcomes [17]. The solvent composition affects both the reaction rate and the equilibrium position of reversible transformations [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant